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Compound of Interest

Compound Name: PT-262

Cat. No.: B1678310 Get Quote

For the attention of researchers, scientists, and drug development professionals, this document

provides a comprehensive technical overview of the preclinical and clinical findings related to

compounds identified as PT-262. The information presented herein is collated from publicly

available scientific literature and clinical trial disclosures.

There appear to be two distinct therapeutic agents referred to in scientific literature and clinical

development with similar "PT-262" or related designations. This guide will address both

compounds to ensure a thorough understanding of their respective mechanisms of action and

developmental statuses. The first is a synthetic quinoline derivative with anticancer properties,

and the second is a first-in-class oral antagonist of the Mas-related G-protein coupled receptor

X2 (MRGPRX2) for mast cell-mediated disorders, also known as EP262.

Part 1: 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione
(PT-262)
This novel synthetic compound has demonstrated significant potential as an anti-cancer agent,

particularly in lung carcinoma models. Its mechanism of action is multifaceted, primarily

targeting key signaling pathways involved in cell proliferation, survival, and migration.

Core Mechanism of Action
PT-262 exerts its anti-cancer effects through the inhibition of several critical cellular signaling

pathways. It has been identified as a potent inhibitor of Rho-associated coiled-coil forming

protein kinase (ROCK) and also suppresses the phosphorylation of Extracellular signal-
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regulated kinase (ERK) and Cyclin-dependent kinase 2 (CDC2).[1][2][3][4] This activity is

independent of the tumor suppressor protein p53.[1][2][4] The inhibition of these pathways

leads to the induction of apoptosis, cell cycle arrest at the G2/M phase, and disruption of the

cellular cytoskeleton, ultimately inhibiting cancer cell proliferation and migration.[1][3]

Quantitative Data Summary
The following table summarizes the key quantitative data reported for the quinoline derivative

PT-262.

Parameter Value Cell Line/System Reference

IC50 (ERK

Phosphorylation

Inhibition)

~5 µM
Human lung cancer

cells
[1]

Cytotoxicity

Concentration Range

1-20 µM (for 24h

treatment)

Human lung cancer

cells
[1]

ROCK Kinase

Inhibition

More effective than Y-

27632 and H-1152
In vitro kinase assays [3]

Signaling Pathways
The primary signaling pathways affected by this PT-262 compound are the ERK signaling

pathway and the RhoA-ROCK-MLC pathway.

PT-262 directly or indirectly inhibits the phosphorylation of ERK, a key component of the

MAPK/ERK pathway which is crucial for cell proliferation and survival.[1]
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Diagram 1: PT-262 Inhibition of the ERK Signaling Pathway.

PT-262 functions as a potent ROCK inhibitor, which is a downstream effector of RhoA.[3] By

inhibiting ROCK, PT-262 prevents the phosphorylation of Myosin Light Chain (MLC), leading to

the disruption of stress fiber formation and remodeling of the cytoskeleton.[3] This ultimately

blocks cancer cell migration.[3] A computational model suggests that PT-262 interacts with the

ATP-binding site of the ROCK protein.[3]
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Diagram 2: PT-262 as a ROCK Inhibitor in the RhoA-ROCK-MLC Pathway.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Method: Flash Chromatography

Eluent: 50% ethyl acetate/hexanes

Result: Brown solid PT-262[1]

Mitochondrial Membrane Potential: Assessed to determine the induction of apoptosis

following PT-262 treatment.[1]

Caspase Activation: Caspase-3 activation was measured to confirm the apoptotic pathway.

[1][2][4]

Purpose: To analyze the protein levels of phosphorylated ERK and CDC2 after treatment

with PT-262.[1]
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Procedure: Lung cancer cells were treated with PT-262, followed by cell lysis and protein

quantification. Proteins were separated by SDS-PAGE, transferred to a membrane, and

probed with specific antibodies against total and phosphorylated forms of ERK and CDC2.

Cell Line: A549 lung carcinoma cells.[3]

Assays:

Cytoskeleton Remodeling: Assessed by observing cell morphology changes, such as cell

elongation and abnormal actin polymerization, similar to the effects of phalloidin.[3]

Stress Fiber Staining: To visualize the effect of PT-262 on stress fibers.[3]

Western Blot: To measure total and phosphorylated MLC protein levels.[3]

Part 2: EP262 (A MRGPRX2 Antagonist)
EP262 is a distinct, first-in-class, orally administered small molecule antagonist of the Mas-

related G-protein coupled receptor X2 (MRGPRX2).[5][6][7] This compound is being developed

for the treatment of mast cell-mediated diseases, including chronic urticaria and atopic

dermatitis.[5][6][7]

Core Mechanism of Action
EP262 functions by selectively blocking the MRGPRX2 receptor, which is expressed on mast

cells.[5][6][7] Activation of MRGPRX2 by various ligands, including peptides released from

sensory neurons, triggers mast cell degranulation.[5][7] This degranulation releases a cascade

of inflammatory mediators such as histamine, tryptase, chymase, chemokines, and cytokines,

leading to symptoms like itchy hives, angioedema, and type 2 inflammation.[5][7] By

antagonizing MRGPRX2, EP262 prevents mast cell degranulation and the subsequent release

of these inflammatory mediators.[5][7][8]

Clinical Development and Quantitative Data
EP262 has successfully completed a Phase 1 first-in-human study and is advancing into Phase

2 clinical trials.
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Study Phase Population Key Findings Reference

Phase 1 64 Healthy Volunteers

Safe and well-

tolerated at all doses

tested. No serious

adverse events.

Pharmacokinetic

profile supports once-

daily oral dosing.

[5]

Phase 2a (EASE

study)

~30 Patients with

Moderate to Severe

Atopic Dermatitis

Evaluating safety,

tolerability, and

pharmacodynamics of

EP262 (150 mg once

daily) over 6 weeks.

[6]

Phase 2a
Patients with Chronic

Inducible Urticaria

Initiated to evaluate

the efficacy and safety

of EP262 in this

patient population.

[7]

Signaling Pathway
The mechanism of EP262 revolves around the antagonism of the MRGPRX2 signaling

pathway in mast cells.

Ligands
(e.g., neuropeptides)

MRGPRX2 Receptor
(on Mast Cell)

Mast Cell
Degranulation

Release of Inflammatory
Mediators (Histamine, etc.)

Inflammatory Symptoms
(Urticaria, Atopic Dermatitis)

EP262
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Diagram 3: EP262 Antagonism of the MRGPRX2 Signaling Pathway.

Experimental Protocols
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The following outlines the methodologies employed in the preclinical and clinical evaluation of

EP262.

Cell Lines: LAD2 mast cells, peripheral stem cell-derived mast cells (PSCMCs), and primary

human skin mast cells.[8]

Method: Mast cells were stimulated with various MRGPRX2 agonists in the presence or

absence of EP262.[8]

Readouts: Inhibition of mast cell degranulation was assessed by measuring the release of

tryptase and inflammatory cytokines.[8]

Model: MRGPRX2 knock-in (KI) transgenic mice.[8]

Administration: Oral treatment with EP262.[8]

Endpoints: Dose-dependent inhibition of agonist-induced mast cell degranulation and

vascular permeability.[8]

Atopic Dermatitis Model: A mouse model (HDM/SEB) that replicates key features of human

atopic dermatitis was used to show that oral EP262 improved skin lesions and markers of

type 2 inflammation.

Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose

study.

Participants: 64 healthy volunteers.

Dose Ranges:

Single Ascending Dose: 50 mg to 1200 mg.[5]

Multiple Ascending Dose: 50 mg to 300 mg daily for seven days.[5]

Assessments: Safety (adverse events, laboratory parameters, vital signs, ECGs) and

pharmacokinetics.[5]

Design: Randomized, double-blind, placebo-controlled study.
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Participants: Approximately 30 patients with moderate to severe atopic dermatitis.

Treatment: EP262 (150 mg) or placebo, administered orally once daily for 6 weeks.[6]

Endpoints: Safety, tolerability, and pharmacodynamics, including evaluation of clinical scores

and histological and transcriptomic markers in lesional skin biopsies.

This guide provides a detailed technical overview of the mechanisms of action for two distinct

compounds, both associated with the "PT-262" designation in different contexts. The quinoline

derivative PT-262 shows promise as an anti-cancer agent through its inhibition of key

proliferative and migratory pathways. In contrast, EP262 is a clinical-stage antagonist of

MRGPRX2 with the potential to treat a range of mast cell-mediated inflammatory diseases.

Researchers and drug development professionals should carefully distinguish between these

two compounds based on their distinct chemical structures, mechanisms of action, and

therapeutic indications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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